molecular formula C6H3BrINO3 B2372255 2-Bromo-4-iodo-6-nitrophenol CAS No. 1936643-46-7

2-Bromo-4-iodo-6-nitrophenol

Cat. No. B2372255
CAS RN: 1936643-46-7
M. Wt: 343.902
InChI Key: GWLUBOLLAVRTNJ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-nitrophenol is a chemical compound with the molecular weight of 343.9 . It is a solid substance stored at ambient temperature .


Synthesis Analysis

The synthesis of 2-Bromo-6-nitrophenol involves the addition of sodium nitrate to a solution of concentrated sulfuric acid diluted with water. 2-Bromo-phenol is then added dropwise at a rate that keeps the reaction temperature below 25 °C .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-iodo-6-nitrophenol and its InChI code is 1S/C6H3BrINO3/c7-4-1-3 (8)2-5 (6 (4)10)9 (11)12/h1-2,10H .


Physical And Chemical Properties Analysis

2-Bromo-4-iodo-6-nitrophenol is a solid substance stored at ambient temperature . Its molecular weight is 343.9 .

Scientific Research Applications

  • Catalytic Applications
    2-Bromo-4-iodo-6-nitrophenol is involved in molecular catalysis. Quaternary ammonium salts, for example, use 2-Bromo-4-iodo-6-nitrophenol in the cyclisation of 2-(3-halopropyl)-4-nitrophenols, indicating its role in intramolecular nucleophilic substitution and complex formation with macrotricyclic ammonium salts (Schmidtchen, 1986).

  • Plant Growth Regulation
    Compounds like 2-Bromo-4-iodo-6-nitrophenol have been shown to exhibit activities in promoting cell elongation in plant growth regulation. These compounds are reported to induce significant responses in plants when applied, demonstrating their potential utility in agricultural science (Wain & Harper, 1967).

  • Material Science and Nanochemistry
    In material science, 2-Bromo-4-iodo-6-nitrophenol is used in the study of molecular structures and interactions. Its behavior in forming supramolecular structures through hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions offers insights into the formation of complex molecular arrangements (Garden et al., 2002).

  • Environmental Chemistry and Toxicology
    The compound's derivatives have been identified in environmental studies, particularly concerning their presence as byproducts in chlorinated sewage effluents. These studies assess the ecological implications and toxicological effects of such compounds on marine life, contributing to environmental safety and pollution control (Yang & Zhang, 2013).

  • Synthetic Chemistry and Organic Reactions
    2-Bromo-4-iodo-6-nitrophenol is used in synthetic chemistry for preparing various derivatives. Its reactions with different electrophiles and nucleophiles are studied for the preparation of substituted phenols, demonstrating its versatility in organic synthesis (Hardcastle et al., 1994).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-bromo-4-iodo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLUBOLLAVRTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodo-6-nitrophenol

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